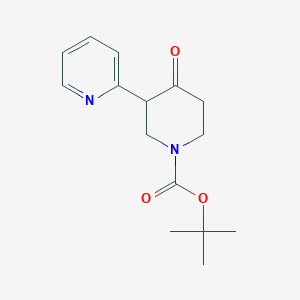
1-Boc-3-(2'-pyridyl)-piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(2'-pyridyl)-piperidin-4-one is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-oxo-3-pyridin-2-ylpiperidine with tert-butyl chloroformate under basic conditions to form the desired ester. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .
Análisis De Reacciones Químicas
1-Boc-3-(2'-pyridyl)-piperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Aplicaciones Científicas De Investigación
1-Boc-3-(2'-pyridyl)-piperidin-4-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Boc-3-(2'-pyridyl)-piperidin-4-one can be compared with similar compounds such as:
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar piperidine ring structure but differs in the functional groups attached to the ring
Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring and has different substituents on the pyridine ring.
The uniqueness of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-7-13(18)11(10-17)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3 |
Clave InChI |
XDQWKJLOWYQZNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



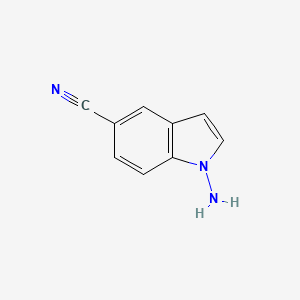
![2-Bromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B1511969.png)
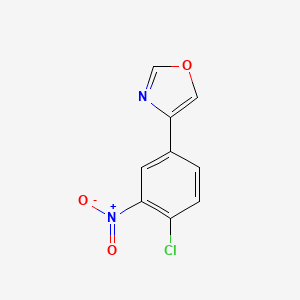
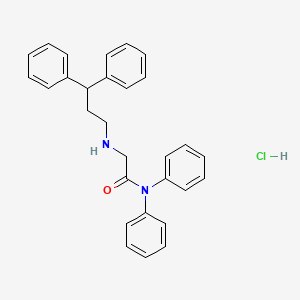
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1511984.png)
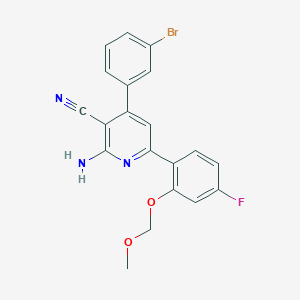
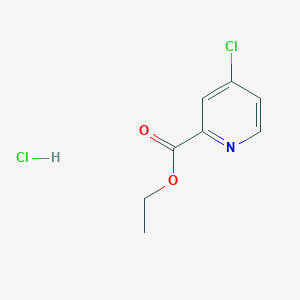
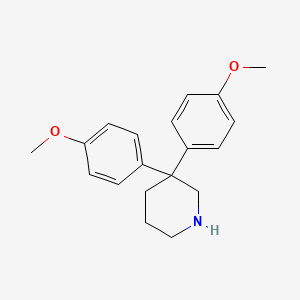
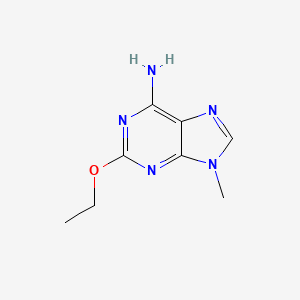
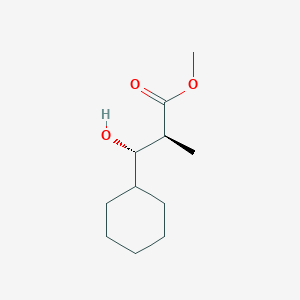
![tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1511992.png)
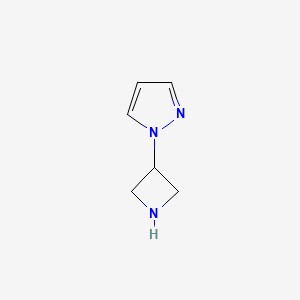
![2-Chlorobenzo[d]thiazol-4-amine](/img/structure/B1512000.png)
